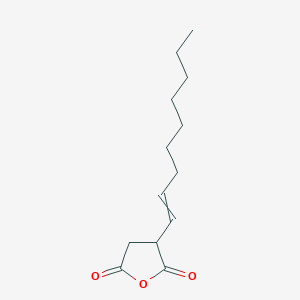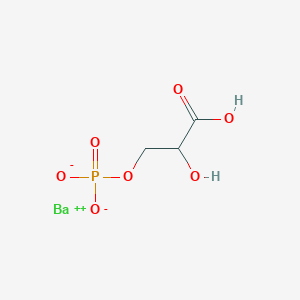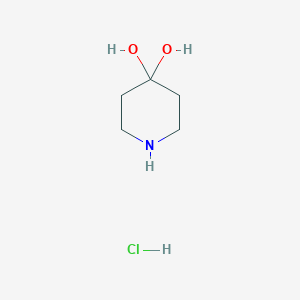
Lead hexafluorosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead hexafluorosilicate (PbSiF6) is a chemical compound that is widely used in scientific research applications. It is a white crystalline solid that is soluble in water and other polar solvents. PbSiF6 is used as a source of lead ions in various chemical reactions and is also used as a fluorinating agent in organic synthesis.
Aplicaciones Científicas De Investigación
1. Synthesis and Structure of Complexes
Lead hexafluorosilicate has been studied for its role in the synthesis and structure of various chemical complexes. For example, research has shown the formation of diglyme-bridged lead hexafluoroacetylacetonate complexes, which are of interest due to their unique chiral pairs and coordination environments (Evans, Rego, & Ziller, 2006).
2. Coordination to Lead(II) Complexes
Studies have explored the coordination of lead(II) tetrafluoroborate and hexafluorosilicate complexes with various ligands, revealing unusual fluoroanion coordination modes. This research contributes to our understanding of coordination chemistry and the stability of these complexes (Burt, Grantham, Levason, Light, & Reid, 2015).
3. Volatile Precursors for Mixed-Metal Fluorides
This compound has been utilized as a precursor in the synthesis of mixed-metal fluorides. These compounds are important for developing materials with potential applications in magnetoelectric materials, showcasing the versatility of this compound in materials science (Navulla, Tsirlin, Abakumov, Shpanchenko, Zhang, & Dikarev, 2011).
4. Sensor for Detecting Lead in Living Cells
In the biological domain, this compound has been used in the synthesis of Leadfluor-1, a fluorescent sensor that can image Pb2+ in living cells. This application is significant for monitoring and studying the effects of lead exposure in biological systems (He, Miller, Wong, & Chang, 2006).
5. Refining Electrolysis of Lead and Solder
This compound is also used in refining electrolysis, demonstrating its potential in industrial applications, such as the purification of lead and solder (Brecka, Hein, Lange, & Paschen, 1997).
6. Application in Electron Microscopy
In microscopy, lead salts including this compound have been employed as electron-opaque stains, enhancing the electron-scattering properties of materials for better visualization and analysis (Reynolds, 1963).
Propiedades
| 25808-74-6 | |
Fórmula molecular |
F6Si.Pb |
Peso molecular |
349 g/mol |
Nombre IUPAC |
hexafluorosilicon(2-);lead(2+) |
InChI |
InChI=1S/F6Si.Pb/c1-7(2,3,4,5)6;/q-2;+2 |
Clave InChI |
AIEQFQFGMBAKSG-UHFFFAOYSA-N |
SMILES |
F[Si-2](F)(F)(F)(F)F.[Pb+2] |
SMILES canónico |
[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Pb+2] |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
PbSiF6.XH2O, Silicat hexafluoro lead hydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















